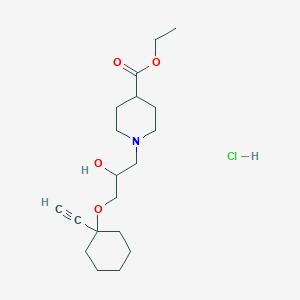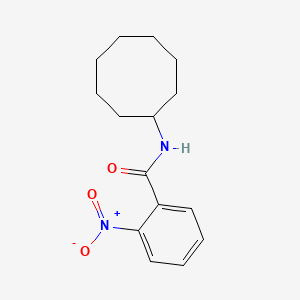
N-cyclooctyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-2-nitrobenzamide is a chemical compound with the molecular formula C15H20N2O3 . It has an average mass of 276.331 Da and a monoisotopic mass of 276.147400 Da .
Molecular Structure Analysis
This compound crystallizes at room temperature in the monoclinic space group P21/n . The crystal packing is stabilized by N–H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
This compound has a molecular formula of C15H20N2O3 . The FTIR spectrum of a related compound, N-Cyclohexyl-2-nitrobenzamide, showed the stretching vibrations at 3271 (N–H), 1638 (C=O), 1586 (C=C), and 1150 (C–N) cm−1 .Aplicaciones Científicas De Investigación
1. Polymer and Materials Science
N-cyclooctyl-2-nitrobenzamide and its derivatives, like the o-nitrobenzyl group (o-NB), find extensive use in polymer and materials science. These compounds are used in the synthesis of polymers with photolabile groups, enabling alteration of polymer properties through irradiation. Key applications include:
- Photodegradable hydrogels with o-NB-based cross-linkers
- Functionalization of (block) copolymers and thin filmsthis compound derivatives, particularly nitrobenzene (NB), are crucial in environmental science, particularly in detecting toxic compounds. Research has led to the development of:
- Creating self-assembled monolayers and photocleavable bioconjugatesThis area is rapidly expanding with increasing research interest (Zhao, Sterner, Coughlin, & Théato, 2012).
- Green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrodes
- Efficient electrochemical sensors for nitro aromatic compounds, including nitrobenzeneSuch advancements are vital for environmental monitoring and pollution control (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).
The compound is used in the synthesis of heterocyclic compounds, like quinazolin-4(3H)-ones, from 2-nitrobenzamides. This synthesis method, utilizing sodium dithionite as a reducing agent, has broad implications in medicinal chemistry and drug development (Romero, Salazar, & López, 2013).
4. Development of Anticancer Agents
Derivatives of this compound, like 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, are being evaluated as potential anticancer agents. These compounds have shown significant cytotoxicity against various human neoplastic cell lines, indicating their potential in cancer treatment (Romero-Castro et al., 2011).
5. CNS-Depressant and Hypotensive Activity
This compound and its analogs have been studied for CNS-depressant and hypotensive activity. Compounds with specific structural characteristics, such as small alkyl groups and a p-nitro group, have shown significant CNS-depressant activity. Understanding these properties can lead to the development of new therapeutic agents (Roll, 1970).
6. Bioelectrochemical Systems
This compound derivatives are studied in bioelectrochemical systems for the reduction of pollutants like nitrobenzene to less toxic compounds. Such systems are crucial for environmental remediation and sustainable waste management (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).
7. Catalysis and Chemical Reactions
These compounds are used in catalytic processes and chemical reactions, such as the selective reduction of nitroarenes to azoxybenzene, demonstrating their role in synthetic chemistry and industrial applications (Pahalagedara et al., 2016).
8. Prodrug Activation in Cancer Therapy
Certain derivatives are used in prodrug activation systems for cancer therapy. These compounds can selectively activate prodrugs in tumor cells, offering a targeted approach in cancer treatment (Rice et al., 1992).
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclooctyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(13-10-6-7-11-14(13)17(19)20)16-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKDRNYTPWONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)
![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2964577.png)
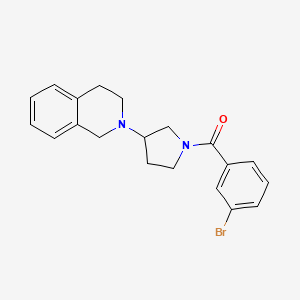
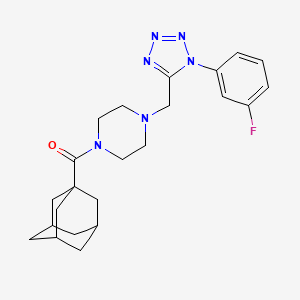
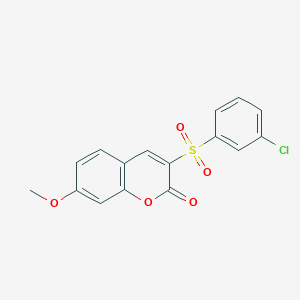
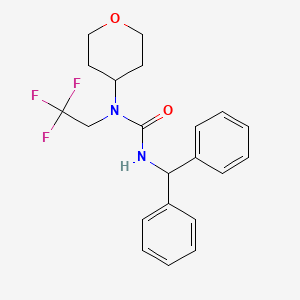

![N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2964585.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)
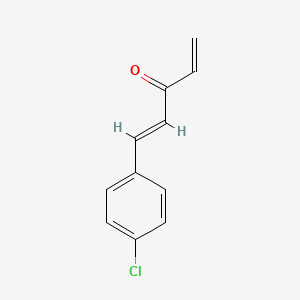
![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)
